

Application Notes and Protocols: Cr₂B as a Diffusion Barrier in Microelectronics

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Compound of Interest

Compound Name: Chromium boride (Cr₂B)

Cat. No.: B077157

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Audience: Researchers, scientists, and professionals in microelectronics fabrication and materials science.

Introduction:

In modern integrated circuits, copper has replaced aluminum as the primary interconnect material due to its lower electrical resistivity and superior electromigration resistance. However, copper readily diffuses into surrounding dielectric materials, particularly silicon-based insulators like SiO₂, even at relatively low temperatures. This diffusion can lead to the formation of copper silicide precipitates, which create deep-level defects in the silicon bandgap, degrading device performance and causing premature failure. To prevent this, a thin diffusion barrier layer is required between the copper interconnect and the dielectric.

Chromium diboride (Cr₂B) has emerged as a promising candidate for this application. It is a "metallic ceramic" material that combines high thermal stability (melting point of 2200°C), good electrical conductivity, and excellent resistance to diffusion.^{[1][2]} Its effectiveness is particularly notable when deposited as an amorphous thin film, as the absence of grain boundaries eliminates fast diffusion paths for copper atoms.

These application notes provide a summary of the properties of Cr₂B thin films and detailed protocols for their deposition and characterization as diffusion barriers for copper interconnects.

Data Presentation

The performance of a Cr₂B diffusion barrier is highly dependent on its deposition method and resulting film properties. The following tables summarize key quantitative data for Cr₂B thin films.

Table 1: Electrical and Microstructural Properties of Cr₂B Thin Films

Deposition Method	Deposition Temperature (°C)	Film Microstructure	Electrical Resistivity (μΩ·cm)	Reference
Chemical Vapor Deposition (CVD)	200 - 400	Amorphous	105 - 450	[1] [2]
Chemical Vapor Deposition (CVD)	> 500	Nanocrystalline	Lower than amorphous (not specified)	[1] [2]
Physical Vapor Deposition (PVD)	Not Specified	Not Specified	Bulk Value: 56	[1] [2]

Table 2: Representative Diffusion Barrier Performance (Illustrative)

Note: Specific failure temperatures for Cr₂B are not widely published. This table illustrates the expected trend and testing outcomes for a typical amorphous metal-ceramic barrier.

Barrier Thickness (nm)	Deposition Method	Annealing Temperature (°C)	Time (min)	Result
10	CVD	500	30	Pass (No Cu Diffusion)
10	CVD	600	30	Pass (No Cu Diffusion)
10	CVD	700	30	Failure (Cu Diffusion Detected)
20	Sputtering	600	30	Pass (No Cu Diffusion)
20	Sputtering	700	30	Pass (No Cu Diffusion)
20	Sputtering	800	30	Failure (Cu Diffusion Detected)

Experimental Protocols

Protocol 1: Deposition of Cr₂B Thin Films by Chemical Vapor Deposition (CVD)

This protocol describes the deposition of amorphous Cr₂B thin films using a single-source precursor, which is ideal for creating highly conformal coatings in high-aspect-ratio features like trenches and vias.

Materials and Equipment:

- CVD Reactor with a radiative heater and temperature controller.
- High-vacuum pump system (base pressure < 1x10⁻⁶ Torr).
- Single-source precursor: Bis(octahydrotriborato)chromium(II) complex, Cr(B₃H₈)₂.[\[1\]](#)[\[2\]](#)

- Substrates: Si(100) wafers with a 200 nm thermally grown or plasma-enhanced CVD (PECVD) SiO₂ layer.
- Mass flow controllers for precursor vapor delivery.

Procedure:

- Substrate Preparation:
 - Clean the SiO₂/Si substrates using a standard RCA cleaning procedure or by sonication in acetone, isopropanol, and deionized water.
 - Dry the substrates with a nitrogen gun and place them on the substrate holder in the CVD chamber.
- System Pump-Down:
 - Evacuate the CVD chamber to a base pressure of at least 1×10^{-6} Torr to minimize oxygen and water vapor contamination.
- Substrate Heating:
 - Heat the substrate to the desired deposition temperature (e.g., 200-400°C for amorphous films).
 - Allow the temperature to stabilize for 30 minutes. A thermocouple clipped to the sample surface should be used for accurate temperature monitoring.[\[2\]](#)
- Precursor Delivery and Deposition:
 - Heat the Cr(B₃H₈)₂ precursor vessel to a temperature sufficient for sublimation and stable vapor pressure.
 - Introduce the precursor vapor into the chamber using a mass flow controller. The ideal chemical vapor deposition reaction is: $\text{Cr(B}_3\text{H}_8)_2 \rightarrow \text{CrB}_2 + 2\text{B}_2\text{H}_6 + 2\text{H}_2$.[\[2\]](#)
 - Maintain a constant chamber pressure during deposition (typically in the mTorr range).

- The deposition rate will depend on precursor flow rate and substrate temperature. Calibrate the rate to achieve the desired film thickness.
- Post-Deposition:
 - After reaching the target thickness, stop the precursor flow and turn off the substrate heater.
 - Allow the substrate to cool to below 100°C under vacuum before venting the chamber with nitrogen.

Protocol 2: Deposition of Cr₂B Thin Films by Sputtering (PVD)

This protocol describes a general method for depositing Cr₂B films using magnetron sputtering, a common physical vapor deposition (PVD) technique.

Materials and Equipment:

- Sputter deposition system with a high-vacuum pump.
- CrB₂ composite target or separate Cr and B targets for co-sputtering.
- High-purity Argon (Ar) gas.
- Substrates: SiO₂/Si wafers.
- Power supply (DC or RF magnetron).

Procedure:

- Substrate Preparation:
 - Clean and load the SiO₂/Si substrates into the sputtering chamber.
- System Pump-Down:
 - Evacuate the chamber to a base pressure of at least 5×10^{-7} Torr.

- Pre-Sputtering:
 - Introduce Ar gas into the chamber, maintaining a pressure of 3-10 mTorr.
 - Ignite the plasma and pre-sputter the target(s) with the shutter closed for 5-10 minutes to clean the target surface.
- Deposition:
 - Open the shutter to begin deposition on the substrates.
 - Typical sputtering parameters:
 - Power: 100-300 W (DC for conductive targets).
 - Ar Flow Rate: 10-50 sccm.
 - Pressure: 3-10 mTorr.
 - Substrate Temperature: Room temperature for amorphous films.
 - Adjust deposition time to achieve the desired film thickness.
- Post-Deposition:
 - Close the shutter, turn off the power supply, and stop the Ar gas flow.
 - Allow the substrates to cool before venting the chamber.

Protocol 3: Evaluation of Diffusion Barrier Performance

This protocol outlines the procedure for testing the thermal stability and barrier effectiveness of the deposited Cr₂B films against copper diffusion.

Materials and Equipment:

- Sputtering system for copper deposition.
- Rapid thermal annealing (RTA) furnace or vacuum annealing furnace.

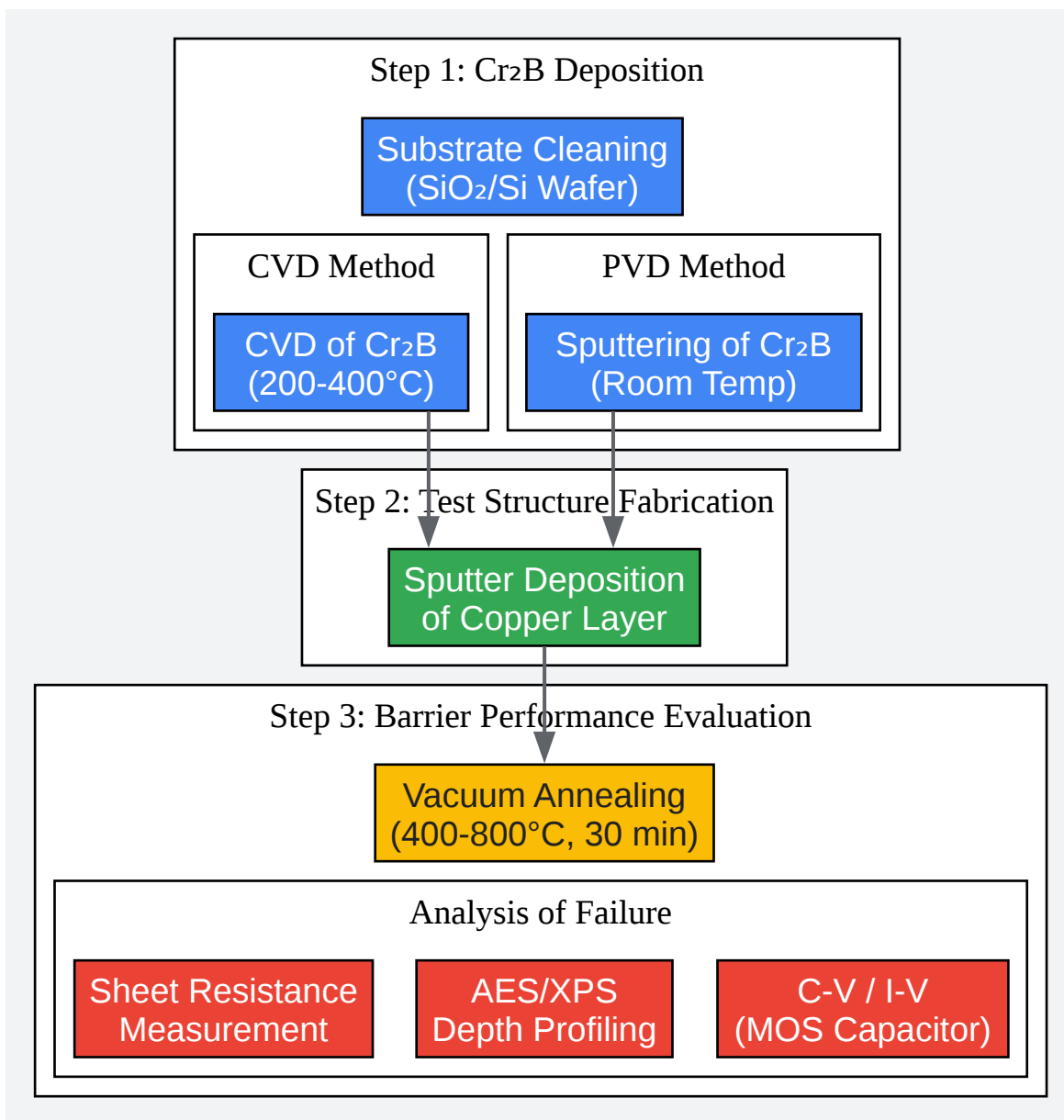
- Four-point probe.
- Auger Electron Spectrometer (AES) or X-ray Photoelectron Spectrometer (XPS) with depth profiling capability.
- (Optional) Secondary Ion Mass Spectrometer (SIMS) for higher sensitivity to Cu diffusion.
- (Optional) Probe station and semiconductor parameter analyzer for MOS capacitor testing.

Procedure:

- Fabrication of Test Structure:
 - Deposit the Cr₂B barrier layer onto the SiO₂/Si substrate using either Protocol 1 or 2.
 - Without breaking vacuum if possible, deposit a 100-200 nm thick layer of copper onto the Cr₂B barrier. The resulting stack is Cu/Cr₂B/SiO₂/Si.
- Thermal Stressing (Annealing):
 - Dice the wafer into smaller samples for annealing at different temperatures.
 - Anneal the samples in a vacuum or inert (N₂ or Ar) atmosphere for a fixed duration (e.g., 30 minutes) at a range of temperatures (e.g., 400°C, 500°C, 600°C, 700°C, 800°C).
- Characterization of Barrier Failure:
 - Sheet Resistance Measurement:
 - Use a four-point probe to measure the sheet resistance of the Cu film on each annealed sample.
 - A sharp increase in sheet resistance indicates a reaction between Cu and Si (forming higher resistivity copper silicide), signifying barrier failure.
 - AES/XPS Depth Profiling:
 - Perform depth profiling on the annealed samples, starting from the copper surface.

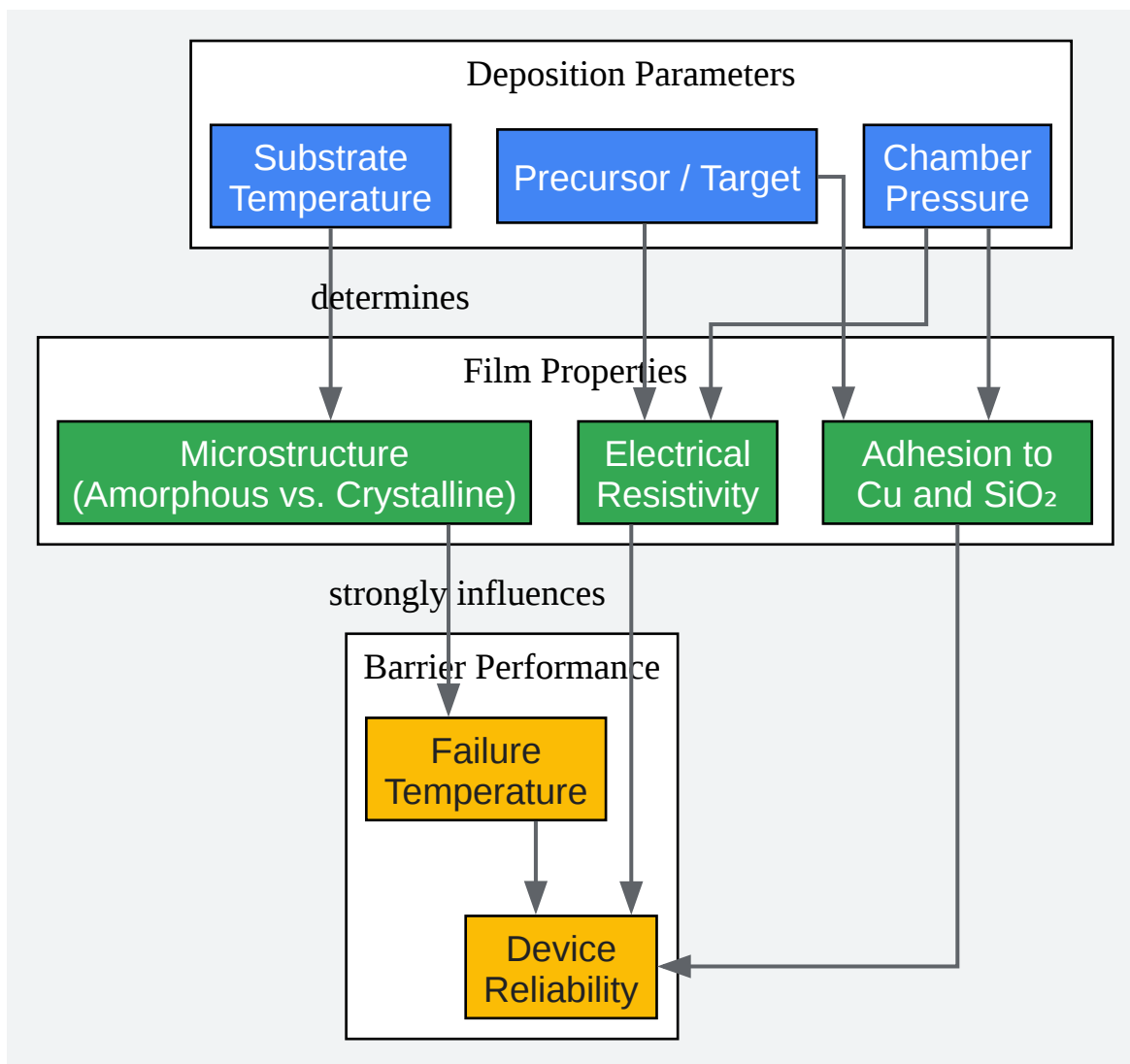
- Monitor the elemental concentrations as a function of depth. Barrier failure is confirmed by the detection of Cu signal within the Si substrate or Si within the Cu layer, indicating inter-diffusion.
- (Optional) MOS Capacitor Electrical Testing:
 - Fabricate a Metal-Oxide-Semiconductor (MOS) capacitor structure (Cu/Cr₂B/SiO₂/Si).
 - Perform Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements before and after Bias Thermal Stress (BTS) (e.g., 200°C with an applied electric field).
 - A shift in the flat-band voltage or a significant increase in leakage current after BTS indicates that Cu ions have diffused through the barrier and into the SiO₂, degrading its dielectric properties.

Visualizations



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Caption: Experimental workflow for Cr_2B diffusion barrier fabrication and testing.



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Caption: Relationship between deposition parameters, film properties, and performance.

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References

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